molecular formula C14H18O5 B2695852 Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate CAS No. 367501-39-1

Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate

Cat. No.: B2695852
CAS No.: 367501-39-1
M. Wt: 266.293
InChI Key: OSAIFPGOISKWPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate is an organic compound with the molecular formula C14H18O4. This compound is characterized by the presence of a benzoate ester group, a tert-butoxy group, and an oxoethoxy linkage. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with tert-butyl 2-oxoethyl ether. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-(tert-butoxy)-2-oxoethoxy)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the tert-butoxy and oxoethoxy groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-14(2,3)19-12(15)9-18-11-7-5-6-10(8-11)13(16)17-4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAIFPGOISKWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-hydroxybenzoate (1.00 g, 6.57 mmol) in N,N-dimethylformamide (60 mL) add tert-butyl bromoacetate (1.10 mL, 7.44 mmol) followed by potassium carbonate (4.0 g, 29 mmol) of. Heat the mixture at 70° C. for 5 hours, Cool to room temperature and pour over ice. Allow the mixture to sit until all of the ice melts during which time a solid precipitates from solution. Collect the white solid by filtration, wash with water and dry on the filter pad to provide 1.49 g of 3-tert-butoxycarbonylmethoxy-benzoic acid methyl ester.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of t-butyl bromoacetate (506 g, 2.59 mol), methyl 3-hydroxybenzoate (395 g, 2.60 mol) and potassium carbonate (789 g, 5.71 mol) in DMF (2 L) was stirred at room temperature for two hours. The reaction mixture was concentrated and then water (1 L) was added, followed by extraction with ethyl acetate (2 L). The organic layer was washed with water (1 L) twice, dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain t-butyl [3-(methoxycarbonyl)phenoxy]acetate as a colorless oil.
Quantity
506 g
Type
reactant
Reaction Step One
Quantity
395 g
Type
reactant
Reaction Step One
Quantity
789 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.